

Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics

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Compound of Interest

Compound Name: Meropenem-vaborbactam

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These application notes provide a comprehensive overview of the in vitro investigation of **meropenem-vaborbactam** in combination with other antibiotics against multidrug-resistant Gram-negative bacteria. Detailed protocols for synergy testing and data on the efficacy of various combinations are presented to guide research and development efforts in combating antimicrobial resistance.

Introduction

Meropenem-vaborbactam is a combination of a carbapenem antibiotic and a novel β -lactamase inhibitor.[1][2][3] Vaborbactam is a cyclic boronic acid-based β -lactamase inhibitor that potently inhibits serine β -lactamases, most notably *Klebsiella pneumoniae* carbapenemase (KPC).[1][3][4] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[1] However, **meropenem-vaborbactam** is not active against metallo- β -lactamase (MBL) or oxacillinase (OXA)-producing organisms.[1][5][6] Consequently, combination therapy with other antibiotics is being explored to broaden its spectrum of activity, particularly against these challenging pathogens.[5] This document summarizes key in vitro data for **meropenem-vaborbactam** combinations and provides detailed protocols for assessing antimicrobial synergy.

Data Presentation: In Vitro Synergy of Meropenem-Vaborbactam Combinations

The following tables summarize the in vitro activity of **meropenem-vaborbactam** in combination with other antibiotics against various multidrug-resistant Gram-negative bacteria. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: **Meropenem-Vaborbactam** in Combination with Aztreonam against Metallo- β -Lactamase (MBL)-Producing Enterobacterales

Organism	Combination	Key Findings	Reference
MBL-producing K. pneumoniae	Meropenem-Vaborbactam + Aztreonam	Inhibited 82.1% of 140 clinical isolates at MIC ≤ 4 μ g/mL.	[7]
MBL and Serine- β -Lactamase co-producing E. coli and K. pneumoniae	Meropenem-Vaborbactam + Aztreonam	Produced synergistic interactions.	[7]
Dual-Carbapenemase (KPC & NDM)-Producing Enterobacterales	Meropenem-Vaborbactam + Aztreonam	Exhibited good synergistic effects in vitro.	[8]
NDM-producing Enterobacterales	Meropenem-Vaborbactam + Aztreonam	Suggested as an effective therapy in an observational study.	[9]

Table 2: **Meropenem-Vaborbactam** in Combination with Fosfomycin against KPC-Producing Klebsiella pneumoniae

Organism	Combination	Key Findings	Reference
KPC-producing K. pneumoniae	Meropenem-Vaborbactam + Fosfomycin	Demonstrated a high level of in vitro synergism. In the presence of 0.5x MIC of fosfomycin (8 µg/mL), the meropenem-vaborbactam MIC decreased to 0.016 µg/mL.	[1][10][11]
KPC-producing K. pneumoniae	Meropenem-Vaborbactam + Fosfomycin	Successfully used to treat a case of septic thrombosis unresponsive to other therapies.	[10][11][12]

Table 3: **Meropenem-Vaborbactam** in Combination with Other Antibiotics

Organism	Combination	Key Findings	Reference
KPC-producing K. pneumoniae	Meropenem-Vaborbactam + Gentamicin	Showed additive (88.9%) and synergistic (11.1%) effects.	[13]
Carbapenem-Resistant Acinetobacter baumannii	Meropenem-Vaborbactam + Ceftazidime	Synergy in 45.5% of XDR isolates and additivity/indifference in 54.5%.	
Carbapenem-Resistant Acinetobacter baumannii	Meropenem-Vaborbactam + Gentamicin	Synergy in 36.4% of XDR isolates and additivity/indifference in 63.6%.	

Experimental Protocols

Detailed methodologies for key in vitro synergy testing experiments are provided below.

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

1. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5×10^5 CFU/mL in the wells)[\[14\]](#)
- Stock solutions of **meropenem-vaborbactam** and the second antibiotic (prepared at concentrations at least double the highest concentration to be tested)[\[14\]](#)

2. Procedure:

- Dispense 50 μ L of CAMHB into each well of the 96-well plate.[\[14\]](#)
- Prepare serial twofold dilutions of the first antibiotic (e.g., **meropenem-vaborbactam**) along the ordinate (rows) and the second antibiotic along the abscissa (columns).[\[14\]](#)
- The final volume in each well after adding the bacterial inoculum should be 100 μ L or 200 μ L, depending on the specific laboratory protocol.[\[14\]](#)[\[15\]](#)
- Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Inoculate each well (except sterility control) with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
- $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$
- Where $FIC \text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
- And $FIC \text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- Interpretation of FICI:

- Synergy: $FICI \leq 0.5$
- Additive/Indifference: $0.5 < FICI \leq 4$
- Antagonism: $FICI > 4$

Protocol 2: Time-Kill Synergy Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

1. Materials:

- Flasks or tubes with CAMHB
- Bacterial inoculum (prepared to a starting concentration of approximately 5×10^5 to 1×10^6 CFU/mL)[16]
- Stock solutions of antibiotics
- Trypticase soy agar plates for colony counting
- Sterile saline for serial dilutions

2. Procedure:

- Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control flask without any antibiotic.
- Inoculate each flask with the bacterial suspension to the target starting density.[16]
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]
- Perform serial tenfold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.

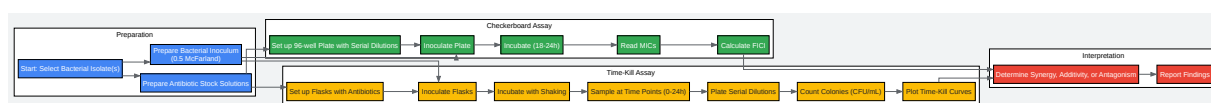
3. Data Analysis:

- Plot the \log_{10} CFU/mL versus time for each antibiotic condition.
- Interpretation:
 - Synergy: ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
 - Indifference: < 2 -log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
 - Antagonism: ≥ 2 -log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]

- Bactericidal activity: $\geq 3\text{-log}_{10}$ reduction in CFU/mL from the initial inoculum.

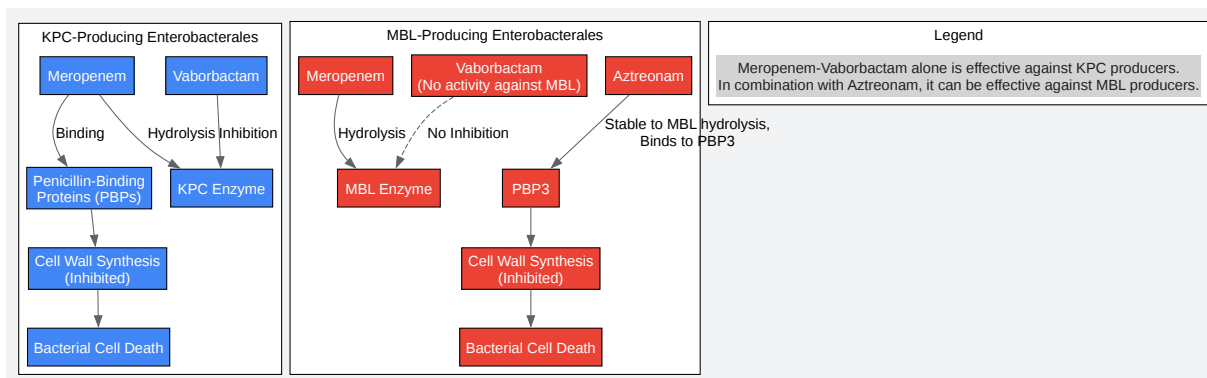
Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of **meropenem-vaborbactam** combinations.



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Caption: Workflow for in vitro synergy testing of antibiotic combinations.



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Caption: Mechanism of action of **meropenem-vaborbactam** combinations.

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